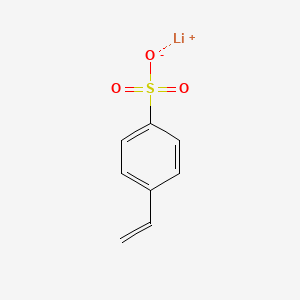

Lithium-P-styrenesulfonate

Description

Contextualization within Polymer Science and Materials Engineering

In the fields of polymer science and materials engineering, the study of charged polymers, or polyelectrolytes, is crucial for developing new functional materials. uclouvain.be Lithium-p-styrenesulfonate serves as a key building block in this area. Its primary significance lies in its use to create single-ion conducting polymer electrolytes. These materials are essential for the next generation of energy storage devices, particularly safer, all-solid-state lithium-ion batteries. nih.govacs.org

The polymer derived from LiSS, poly(this compound) (PLSS), is a polyelectrolyte where the anion (sulfonate) is covalently bonded to the polymer backbone, leaving the lithium cation as the primary mobile charge carrier. This architecture is highly desirable in batteries as it can minimize the formation of salt concentration gradients during operation, a phenomenon that increases internal resistance and degrades performance. echemmat.com The structural design and functional versatility of polymers like PLSS make them applicable to various components of lithium batteries, including electrodes, separators, and electrolytes. nih.govmdpi.com For instance, PLSS has been investigated as a hydrophilic binder for ceramic-coated separators, improving thermal deformation resistance and capacity retention. mdpi.com It is also explored as a hole transport layer in perovskite solar cells, demonstrating its versatility in materials engineering. nih.gov

Historical Development and Early Research Trajectories

The development of solid polymer electrolytes (SPEs) for battery applications began with the work of Wright in the 1970s. ipme.ru Early research into single-ion conductors focused on monomers that contained strongly coordinating anions, such as sulfonates and carboxylates. researchgate.net The goal was to create electrolytes that offered high ionic conductivity while maintaining mechanical flexibility. ipme.ru

Poly(lithium 4-styrenesulfonate) blended with poly(ethylene oxide) (PEO) emerged as a system of technical interest for rechargeable lithium polymer batteries. researchgate.net Initial studies revealed that while these PEO-PLSS complexes exhibited a high lithium-ion transference number (a measure of the fraction of current carried by the lithium ions), they suffered from very low ionic conductivity at room temperature. researchgate.net This fundamental trade-off spurred further research trajectories aimed at enhancing ionic conductivity without compromising the single-ion conducting nature of the material. These efforts included the addition of plasticizers or the design of entirely new polyelectrolyte structures. researchgate.net

Fundamental Research Questions Driving Inquiry into this compound Systems

Research into LiSS and its polymer systems is driven by several fundamental questions aimed at overcoming the limitations of current battery technologies. A primary challenge is improving the performance of solid-state electrolytes. researchgate.net Key research questions include:

How can we enhance ionic conductivity? The low ionic conductivity of PLSS-based electrolytes at ambient temperatures is a major barrier to practical application. echemmat.comresearchgate.net Researchers are investigating blending PLSS with other polymers like PEO, creating copolymer structures, and incorporating plasticizers to improve the segmental motion of the polymer chains, which facilitates ion transport. echemmat.comresearchgate.netacs.org

How can we achieve a high lithium-ion transference number? A high transference number (approaching unity) is critical for preventing the formation of lithium dendrites, which are a major safety concern in lithium metal batteries. iaea.orgresearchgate.net Research focuses on designing polyelectrolytes where the anion is effectively immobilized on the polymer backbone, ensuring that Li+ is the dominant charge carrier. researchgate.netiaea.org A transference number of 0.85 has been reported for PEO/PLSS blended electrolytes. echemmat.comresearchgate.net

How can electrochemical and thermal stability be improved? For use in high-performance batteries, the polymer electrolyte must be stable over a wide voltage window and at elevated temperatures. researchgate.netrsc.org Studies explore the synthesis of novel copolymers, such as those incorporating fluorinated styrene (B11656) sulfonate units, to enhance thermal stability and conductivity. rsc.org

How can interface issues be resolved? The interface between the solid electrolyte and the electrodes is critical for battery performance. Poor interfacial contact can lead to high resistance. researchgate.net Research investigates using PLSS-based electrolytes as coatings or binders for electrodes to decrease charge transfer resistance. researchgate.netscribd.com

Role of this compound as a Monomer and its Polymeric Derivatives

This compound is primarily valued as a functional monomer for creating polyelectrolytes with specific properties. alfa-industry.comtosoh-finechem.co.jp

This compound itself is often synthesized from its sodium salt precursor, sodium p-styrenesulfonate, through an ion-exchange process. echemmat.comgoogle.com This involves passing a solution of the sodium salt through a cation exchange resin to replace the sodium ions with lithium ions. google.com

Other related monomers are used to create polymers with tailored properties. For instance, styrenesulfonate esters, such as n-butyl 4-styrenesulfonate, are hydrophobic monomers used to synthesize cross-linked polymer membranes. The ester group acts as a protecting group for the sulfonic acid and can be later removed to yield a high density of sulfonic acid groups. acs.org The development of such derivatives allows for greater control over the polymerization process and the final properties of the material. acs.org

| Compound Name | CAS Number | Role/Relation | Reference |

| This compound | 4551-88-6 | The primary monomer of interest. | chemicalbook.comtosoh-finechem.co.jp |

| Sodium p-styrenesulfonate | 2695-37-6 | Common precursor for LiSS synthesis. | tosoh-finechem.co.jpgoogle.com |

| Ammonium (B1175870) p-styrenesulfonate | 19922-72-6 | A related styrenesulfonate salt. | tosoh-finechem.co.jp |

| n-butyl 4-styrenesulfonate | --- | A hydrophobic derivative used for synthesizing cross-linked membranes. | acs.org |

| (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide (STFSI) | --- | An ionic monomer with a highly dissociable anion for higher conductivity. | mdpi.com |

This table is interactive and may be sorted by column.

Poly(this compound), or PLSS, is a prominent example of a single-ion conducting polyelectrolyte. specificpolymers.com In these systems, the anionic sulfonate groups are attached to the polystyrene backbone, theoretically resulting in a lithium-ion transference number of unity. iaea.orgepa.gov This characteristic is highly sought after for developing safer lithium metal batteries by suppressing dendrite growth. researchgate.net

However, pure PLSS often exhibits poor ionic conductivity. researchgate.net Consequently, it is frequently used in polymer blends, most commonly with poly(ethylene oxide) (PEO). In these blends, the PEO matrix provides a medium for ion transport through the segmental motion of its ether linkages, while the PLSS provides the lithium ions and immobilizes the anions. echemmat.comresearchgate.net The properties of these blended electrolytes, such as ionic conductivity and crystallinity, are highly dependent on the ratio of the components. echemmat.com Research has shown that an optimal concentration exists for maximizing ionic conductivity; for PEO/PLSS systems, this has been found at an [EO]/[Li] ratio of 8.0. echemmat.comresearchgate.net

Recent studies have focused on creating semi-interpenetrating polymer networks based on PLSS to achieve both high ionic conductivity and a high transference number. One such system exhibited a conductivity of 0.97 × 10⁻³ S cm⁻¹ at room temperature and a lithium-ion transference number of 0.91. researchgate.net

| Polymer System | Ionic Conductivity (S/cm) | Li+ Transference Number (tLi+) | Temperature (°C) | Reference |

| PEO-PLSS Complex | 3.0 x 10⁻⁸ | 0.85 | 25 | researchgate.net |

| PEO-PLSS Complex | --- | 0.85 | 70 | researchgate.net |

| PSTFSI (a) / PEO Membrane | ≈10⁻⁵ | --- | > PEO melting temp. | iaea.orgepa.gov |

| PLSS@polymethylmethacrylate network | 0.97 x 10⁻³ | 0.91 | 25 | researchgate.net |

| Self-doped PLSS-based electrolyte | 1.22 x 10⁻⁵ | 0.9 (decreased to 0.59 with BF3-THF) | 25 | researchgate.net |

This table is interactive and may be sorted by column. PSTFSI refers to Lithium poly(4-styrenesulfonyl(trifluoromethylsulfonyl)imide).

Structure

3D Structure of Parent

Properties

CAS No. |

4551-88-6 |

|---|---|

Molecular Formula |

C8H7LiO3S |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

lithium;4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

YSKIQSYEHUCIFO-UHFFFAOYSA-M |

SMILES |

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies of Lithium P Styrenesulfonate Monomer

Direct Synthesis Pathways

Direct synthesis methods offer a more streamlined approach to producing lithium-p-styrenesulfonate, often involving fewer steps than ion exchange processes. These routes typically start with precursors that are chemically transformed into the desired lithium salt.

Reaction of Lithium Hydroxide (B78521) with Precursors

A prominent direct synthesis route involves the reaction of an aqueous solution of lithium hydroxide with a suitable precursor. One such method utilizes a β-bromoethylbenzenesulfonic acid aqueous solution, which is reacted with a lithium hydroxide solution. google.com This reaction is typically conducted at elevated temperatures, for instance, 60°C or higher, to facilitate the formation of this compound. google.com The subsequent cooling of the reaction mixture allows for the crystallization and precipitation of the product. google.com

Another direct pathway begins with the generation of hydrogen styrene (B11656) sulfonate. This is achieved by treating commercially available sodium or potassium styrenesulfonate with a hydrogen-form cation exchange resin. google.com The resulting styrene sulfonic acid solution is then directly neutralized with lithium hydroxide powder until a neutral pH of approximately 7 is reached. google.com The water is then removed through drying to yield the final this compound powder. google.com A typical yield for this process is around 143 grams of this compound, which may have a residual water content of about 9.9%. google.com

Alternative Synthetic Routes and Innovations

Research into alternative synthetic routes is driven by the need for improved efficiency, purity, and milder reaction conditions. Innovations in this area include the use of polymerizable ionic liquids (PILs) as monomer precursors. rsc.org For example, 2-acrylamido-2-methanepropanesulfonate (AMPS) can be transformed into a PIL by neutralization with triethylamine, making the resulting product soluble in organic solvents like DMF and DMSO. rsc.org This approach allows for controlled polymerization reactions, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create well-defined block copolymers. rsc.org

Another innovative approach focuses on the crystal structure of the final product. It has been discovered that by reacting a lithium hydroxide aqueous solution with a β-bromoethylbenzenesulfonic acid aqueous solution at 60°C or higher and then adding seed crystals of this compound at a temperature of 40°C or higher, it is possible to obtain plate-like crystals instead of the conventional rod-like crystals. google.com These plate-like crystals are a hemihydrate and exhibit improved properties, such as easier dehydration, which can reduce production costs and prevent polymerization during drying. google.com

Ion Exchange Techniques for this compound Production

Ion exchange represents a widely used and commercially significant method for producing high-purity this compound, particularly when starting from more readily available alkali metal salts.

Conversion from Sodium Styrenesulfonate Precursors

The most common ion exchange technique involves the conversion of sodium p-styrenesulfonate (NaSS), which is commercially available in high purity. google.comchemicalbook.com The process begins with the preparation of an aqueous solution of sodium styrenesulfonate. google.com To prevent premature polymerization, a polymerization inhibitor such as methylhydroquinone (B43894) is often added to the solution. google.com

This solution is then passed through a column packed with a strongly acidic cation exchange resin that is in the hydrogen (H+) form. google.com As the sodium styrenesulfonate solution flows through the column, the sodium ions (Na+) are exchanged for hydrogen ions (H+), converting the sodium salt into styrene sulfonic acid. google.com The resulting aqueous solution of styrene sulfonic acid is then collected and neutralized with a lithium source, typically lithium hydroxide (LiOH), to a neutral pH. google.comechemmat.com The final step involves drying the neutralized solution to isolate the solid this compound. google.com This method is also applicable to the synthesis of the corresponding polymer, poly(lithium 4-styrenesulfonate), by performing the ion exchange on poly(sodium 4-styrenesulfonate). echemmat.com

Optimization of Ion Exchange Efficiency and Purity

The efficiency and purity of the this compound produced via ion exchange are influenced by several operational parameters. The choice of cation exchange resin is crucial; any strongly acidic cation exchange resin is generally suitable. google.com The optimization of the process involves controlling variables such as the concentration of the initial sodium styrenesulfonate solution and the flow rate through the ion exchange column. google.com

For instance, a 20% sodium styrenesulfonate solution has been used effectively, passed through the resin column at a flow rate of 7 ml/min. google.com After the ion exchange and neutralization steps, purification of the final product is essential. This often involves filtration to remove any insoluble solids before the ion exchange process and careful drying of the final lithium styrenesulfonate solution to obtain a pure powder. google.com The purity of the final product is critical, as impurities can affect subsequent polymerization reactions and the properties of the resulting polymers.

Influence of Reaction Conditions on Monomer Purity and Structure

The conditions under which this compound is synthesized have a profound impact on the purity, crystal structure, and stability of the resulting monomer. Careful control of these parameters is essential for producing a high-quality product suitable for its intended applications.

One of the most critical factors is the reaction temperature. For instance, in the direct synthesis involving lithium hydroxide and β-bromoethylbenzenesulfonic acid, conducting the reaction at 60°C or higher and then adding seed crystals at a temperature above 40°C influences the resulting crystal morphology. google.com This specific temperature control promotes the formation of plate-like crystals, which are hemihydrates and are easier to dehydrate compared to the rod-like crystals formed under other conditions. google.com This is a significant advantage as drying can be a costly and problematic step, often inducing unwanted polymerization of the monomer. google.comgoogle.com

The presence of polymerization inhibitors is another key consideration, especially given that the styrenic double bond is susceptible to spontaneous polymerization. google.com Inhibitors like methylhydroquinone are commonly added during synthesis and storage to prevent the formation of polymers, ensuring the integrity of the monomer. google.com

The pH of the solution during neutralization steps must be carefully controlled. In the ion exchange method, the styrene sulfonic acid intermediate is neutralized with lithium hydroxide to a pH of approximately 7. google.com This ensures complete conversion to the lithium salt without introducing excess base, which could act as an impurity.

Finally, the drying process itself is a critical step that affects purity. This compound has a strong affinity for water, and achieving high purity often requires drying at temperatures of 40°C or higher under atmospheric or reduced pressure. google.com However, this heating can also promote polymerization. google.com The development of crystalline forms that are easier to dry, such as the aforementioned plate-like crystals, represents a significant process optimization that enhances monomer purity and stability. google.com

Interactive Data Table: Synthesis Parameters and Outcomes

| Synthesis Method | Precursors | Key Reaction Conditions | Outcome/Yield | Reference |

| Direct Synthesis | Hydrogen Styrene Sulfonate, Lithium Hydroxide | Neutralization to pH ~7, followed by drying. | ~143 g yield with 9.9% water content. | google.com |

| Direct Synthesis | β-bromoethylbenzenesulfonic acid, Lithium Hydroxide | Reaction at ≥60°C, seeding at ≥40°C. | Plate-like crystals, easier to dehydrate. | google.com |

| Ion Exchange | Sodium p-styrenesulfonate, Cation Exchange Resin, Lithium Hydroxide | 20% NaSS solution, flow rate 7 ml/min, neutralization with LiOH. | High-purity this compound powder. | google.com |

| Polymer Ion Exchange | Poly(sodium 4-styrenesulfonate), Lithium Hydroxide | Molar ratio of PSSS:LiOH·H2O = 1:10, 90°C for 12h in DMSO. | Poly(lithium 4-styrenesulfonate). | researchgate.net |

Temperature and Pressure Control during Synthesis and Drying

The control of temperature is a critical factor throughout the synthesis and drying of this compound (LiSS). Temperature influences reaction rates, crystallization kinetics, and the stability of the final monomer. For instance, the synthesis of LiSS can be achieved through the reaction of an aqueous solution of lithium hydroxide with an aqueous solution of β-bromoethylbenzenesulfonic acid at temperatures of 60°C or higher. google.com

During the drying phase, thermal analysis indicates that the crystalline structure of LiSS plays a significant role in its behavior. Plate-like crystals of LiSS, which exist as a hemihydrate, exhibit a primary endothermic peak at temperatures of 120°C or higher during differential scanning calorimetry (DSC). google.com A significant weight loss of 2.2% or more is observed in the temperature range of 120°C to 170°C, which is attributed to the elimination of this hydrated water. google.com This demonstrates the necessity of precise temperature control during drying to remove water without causing thermal degradation of the monomer.

The synthesis temperature can also impact the polymerization process by affecting the decomposition rate of any initiators and the rate of molecular motion. nih.gov While pressure is not highlighted as a primary control parameter in the available literature for LiSS monomer synthesis, maintaining atmospheric or controlled inert gas pressure is standard practice to prevent contamination and side reactions.

Table 1: Temperature Effects on this compound Synthesis and Drying

| Process Stage | Temperature Range | Effect | Source |

|---|---|---|---|

| Synthesis Reaction | ≥ 60°C | Facilitates reaction between lithium hydroxide and β-bromoethylbenzenesulfonic acid. | google.com |

| Drying (of hemihydrate crystals) | 120°C - 170°C | Elimination of hydrated water from the crystal structure. | google.com |

Role of Seed Crystals in Crystallization Processes

The use of seed crystals is a pivotal technique in controlling the crystallization of this compound, directly influencing the crystal morphology and, consequently, the product's properties. Seeding is a method used to control supersaturation by providing a surface area for controlled crystal growth. mt.com

In the production of LiSS, the addition of seed crystals is essential for obtaining a specific, desirable crystal form. Research demonstrates that adding LiSS seed crystals at a temperature of 40°C or higher is crucial for preparing LiSS with a high content of plate-like crystals. google.com The amount of seed crystal added is typically 0.01% by weight or more of the total compound being formed. google.com By contrast, crystallization carried out without the addition of seed crystals results in rod-like crystals. google.com Plate-like crystals are preferred, and their presence is associated with a higher temperature peak in differential scanning calorimetry, indicating a distinct and stable crystalline form. google.com

The principle behind this is that seeds can act as a template, but if there is a mismatch between the seed and the thermodynamically favored crystal structure, it can impede further growth. uni-duesseldorf.de In the case of LiSS, using seed crystals with the desired X-ray diffraction pattern ensures the propagation of that crystal form. google.com

Table 2: Effect of Seed Crystals on this compound Crystallization

| Parameter | With Seed Crystals | Without Seed Crystals | Source |

|---|---|---|---|

| Addition Temperature | ≥ 40°C | N/A | google.com |

| Amount | ≥ 0.01% by weight | N/A | google.com |

| Resulting Crystal Morphology | Predominantly plate-like crystals | Rod-like crystals | google.com |

| Water Content (Wet Cake) | Not specified | 19.1% by weight | google.com |

| Polymer Content (Wet Cake) | Not specified | 0.02% by weight | google.com |

Suppression of Unintended Polymerization During Monomer Synthesis and Storage

A significant challenge in the synthesis and storage of styrenic monomers like this compound is the prevention of spontaneous or unintended polymerization. This can be triggered by heat, light, or the presence of radical initiators. Several strategies are employed to ensure the stability of the monomer.

One primary mechanism of inhibition involves managing atmospheric components. Oxygen is known to inhibit free-radical polymerization. rsc.org It can diffuse into the monomer solution and inhibit the reaction, particularly near interfaces. rsc.org Therefore, controlling the atmosphere during synthesis and storage can be a method to suppress premature polymerization.

Furthermore, specific chemical inhibitors can be added to the monomer solution. A patented method describes the creation of a this compound solution in a polar organic solvent that has inhibited spontaneous polymerization, indicating the use of specific, though often proprietary, chemical inhibitors. google.com These inhibitors function by reacting with and neutralizing any free radicals that may form, thus terminating the polymerization chain reaction before it can propagate. The choice of solvent and the inclusion of these inhibitors are critical for the long-term storage and stability of the monomer.

Table 3: Methods for Suppressing Unintended Polymerization of LiSS

| Method | Mechanism | Relevance | Source |

|---|---|---|---|

| Oxygen Control | Oxygen acts as a radical scavenger, inhibiting the free-radical polymerization process. | Controlling the gaseous environment during synthesis and storage can prevent polymerization. | rsc.org |

| Chemical Inhibitors | Specific chemical agents are added to the monomer solution to terminate radical chain reactions. | Essential for creating stable monomer solutions for transport and storage. | google.com |

| Temperature Control | Lower temperatures reduce the rate of radical formation and polymerization kinetics. | Storing the monomer at cool temperatures is a standard practice for enhancing stability. | nih.gov |

Polymerization Principles and Mechanisms of Lithium P Styrenesulfonate

Free Radical Polymerization of Lithium-P-styrenesulfonate

Free radical polymerization is a common and versatile method for synthesizing a wide range of polymers, including polyelectrolytes like poly(this compound). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.

Initiator Systems for Poly(this compound) Formation

Commonly used initiator systems for the aqueous free radical polymerization of styrenesulfonate salts include persulfates, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), and azo compounds, like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (V-50) and 4,4'-azobis(4-cyanovaleric acid) (ACVA). These initiators can be decomposed thermally or through redox reactions to generate the initial free radicals.

For instance, in the radical copolymerization of lithium p-styrenesulfonate with acrylamide (B121943), ammonium persulfate (APS) has been successfully employed as a thermal initiator in aqueous solutions. dntb.gov.ua The thermal decomposition of the initiator generates sulfate (B86663) radical anions which then initiate the polymerization of the monomers.

Below is a table summarizing typical initiator systems used for the free radical polymerization of styrenesulfonate salts, which are likely applicable to this compound.

| Initiator System | Type | Activation Method | Typical Reaction Medium |

| Potassium Persulfate (KPS) | Persulfate | Thermal | Water |

| Ammonium Persulfate (APS) | Persulfate | Thermal | Water |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) | Azo Compound | Thermal | Water |

| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | Azo Compound | Thermal | Water/Organic Mixtures |

| Benzoyl Peroxide (BPO) | Peroxide | Thermal | Organic Solvents/Dispersions |

This table is based on common initiators for styrenesulfonate salts; specific performance with this compound may vary.

Control of Polymerization Kinetics and Chain Growth

Controlling the kinetics of free radical polymerization is essential for achieving polymers with desired molecular weights and narrow molecular weight distributions (polydispersity). The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature. Increasing the initiator concentration generally leads to a higher polymerization rate but lower molecular weight, as more polymer chains are initiated simultaneously.

In conventional free radical polymerization, the termination of growing polymer chains is a rapid and irreversible process, which often results in polymers with broad molecular weight distributions. However, techniques such as controlled radical polymerization (CRP) have been developed to overcome this limitation. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.

While specific kinetic data for the free radical polymerization of this compound is not extensively documented, studies on sodium styrenesulfonate have shown that controlled polymerization can be achieved. For instance, RAFT polymerization of sodium 4-styrenesulfonate in aqueous media has yielded homopolymers with narrow molecular weight distributions (polydispersity indices in the range of 1.12-1.25). usm.edu This suggests that similar control could be achieved for the lithium salt.

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer. By incorporating other monomers with distinct functionalities alongside this compound, it is possible to create copolymers with a wide range of properties, such as amphiphilicity, stimuli-responsiveness, and specific mechanical characteristics.

Integration with Neutral Monomers for Tailored Architectures

The integration of this compound with neutral, non-ionic monomers is a common strategy to modify the properties of the resulting polyelectrolyte. The neutral comonomer can influence the copolymer's solubility, hydrophilicity, and mechanical strength.

A notable example is the radical copolymerization of lithium p-styrenesulfonate (LiSS) with acrylamide (AAm), a neutral water-soluble monomer. dntb.gov.ua This copolymerization, initiated by ammonium persulfate in an aqueous solution, results in a statistical copolymer. The reactivity ratios for this system have been determined, providing insight into the incorporation of each monomer into the growing polymer chain. dntb.gov.ua

The following table presents the monomer reactivity ratios for the copolymerization of LiSS (M1) and AAm (M2) at 60 °C in water. dntb.gov.ua

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| This compound (LiSS) | Acrylamide (AAm) | 0.33 | 2.0 | Radical Copolymerization |

The reactivity ratio r1 < 1 indicates that the growing chain ending in a LiSS radical prefers to add an AAm monomer, while r2 > 1 suggests that a chain ending in an AAm radical has a higher tendency to add another AAm monomer. This leads to a copolymer structure with a non-random distribution of monomer units.

Synthesis of Amphiphilic Block Copolymers with Poly(Lithium Styrenesulfonate)

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer blocks, are of great interest due to their ability to self-assemble in solution, forming structures like micelles and vesicles. Poly(lithium styrenesulfonate), being highly hydrophilic, can serve as the hydrophilic block in such copolymers.

The synthesis of well-defined amphiphilic block copolymers typically requires controlled radical polymerization techniques. For instance, a block copolymer of poly(sodium styrenesulfonate) and poly(vinylnaphthalene) has been synthesized using nitroxide-mediated "living" radical polymerization. acs.org Similarly, direct synthesis of amphiphilic block copolymers of poly(methyl methacrylate) and poly(sodium styrene (B11656) sulfonate) has been achieved through atom transfer radical polymerization. forth.gr These methods allow for the sequential polymerization of the hydrophobic and hydrophilic monomers, leading to a well-defined block architecture.

While direct synthesis of amphiphilic block copolymers starting from this compound is not extensively reported, a viable route involves the synthesis of a precursor block copolymer containing a protected styrenesulfonate monomer or a different styrenesulfonate salt, followed by hydrolysis and/or ion exchange to yield the final poly(lithium styrenesulfonate)-containing block copolymer.

Radical Copolymerization and Sequential Homopolymerization

A unique approach to creating complex polymer architectures is the combination of radical copolymerization and sequential homopolymerization. This strategy can lead to the formation of gradient or block-like structures in a one-pot synthesis.

In the case of the copolymerization of lithium p-styrenesulfonate (LiSS) and acrylamide (AAm), it has been observed that under certain conditions, the polymerization can proceed in a sequential manner. dntb.gov.ua Due to the differences in monomer reactivity, the more reactive monomer is consumed first, followed by the homopolymerization of the less reactive monomer. This "spontaneous delay" in the polymerization of one of the comonomers can be influenced by factors such as the initial monomer feed ratio and the presence of salts like lithium chloride. dntb.gov.ua This approach offers a pathway to synthesize polymers with complex microstructures without the need for multiple sequential monomer additions.

In Situ Polymerization Techniques Utilizing this compound

In situ polymerization refers to the process where the monomer is polymerized directly within a desired location or matrix, rather than being synthesized separately and then introduced. This approach is particularly advantageous for creating composite materials with intimate interfacial contact between the polymer and a substrate. researchgate.net For this compound, this technique is primarily employed to integrate the polymer into functional materials for electrochemical applications.

The in situ polymerization of this compound within porous supports is a key strategy for developing advanced separator membranes for lithium-ion batteries and other electrochemical devices. mdpi.com The fundamental principle involves infusing a porous substrate, such as a polyolefin or cellulose-based membrane, with the this compound monomer and an initiator. mdpi.commdpi.com The polymerization is then triggered, typically by heat or radiation, causing the poly(this compound) to form directly within the pores of the support matrix. researchgate.net

Table 1: Key Features of In Situ Polymerization in Porous Supports

| Feature | Description | Advantage |

| Matrix | A pre-existing porous material (e.g., Celgard, filter paper). mdpi.comosti.gov | Provides mechanical stability and a defined structure. |

| Process | Monomer and initiator are introduced into the matrix, and polymerization is initiated within the pores. researchgate.net | Ensures intimate contact and integration of the polymer within the support. |

| Outcome | A composite material with tailored properties. | Enhanced ionic conductivity, improved mechanical strength, and selective transport. |

| Application | High-performance separators for lithium-ion and lithium-sulfur batteries. mdpi.comosti.gov | Prevents short circuits and can suppress polysulfide migration. |

Solution casting is a widely used and versatile technique for fabricating polymer films with high optical clarity and uniform thickness. google.comcarestream.com The process begins by dissolving pre-synthesized poly(this compound) in a suitable solvent to create a homogeneous polymer solution, often referred to as a "dope". google.comgoogle.com This solution is then carefully spread onto a flat, smooth substrate, such as a glass plate or a carrier belt, using a casting knife or die to control the thickness. carestream.comgoogle.com

Following the casting step, the solvent is systematically evaporated under controlled temperature and atmospheric conditions. carestream.com This drying process causes the polymer chains to solidify, forming a solid film. Once dry, the film can be stripped from the substrate to yield a freestanding polymer film. carestream.com

This methodology is particularly valuable for creating single-ion conducting polymer electrolytes. For instance, poly(this compound) can be blended with other polymers, like poly(ethylene oxide) (PEO), in a common solvent. The resulting solution is then cast to produce a blended polymer electrolyte film. echemmat.comresearchgate.net The advantage of solution casting lies in its ability to produce thin, uniform, and defect-free films, which is critical for ensuring consistent ionic conductivity and electrochemical performance in battery applications. carestream.comelsevierpure.com

Advanced Polymerization Control Techniques

To synthesize polymers with precisely defined properties, advanced control techniques are necessary. These methods overcome the limitations of conventional free-radical polymerization, allowing for the creation of materials with tailored molecular weights, narrow molecular weight distributions, and complex architectures.

Controlled/Living Radical Polymerization (LRP) represents a significant advancement in polymer synthesis, enabling the production of macromolecules with predetermined characteristics. cmu.edu Unlike conventional free-radical polymerization, LRP techniques minimize irreversible termination reactions. wikipedia.org This is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. wikipedia.org This process allows polymer chains to grow simultaneously and uniformly. nih.gov

Key features of LRP include:

Predictable Molecular Weight: The number-average molecular weight (Mn) increases linearly with monomer conversion. cmu.edu

Low Dispersity: The resulting polymers have a narrow molecular weight distribution, meaning the polymer chains are of similar length. cmu.edu

Chain-End Fidelity: The active nature of the chain ends is preserved, allowing for the synthesis of block copolymers through sequential monomer addition. cmu.edu

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the polymerization of styrenesulfonate salts. nih.gov For example, RAFT has been used to synthesize poly(sodium styrenesulfonate) with predetermined molecular weights and narrow dispersity. nih.gov This control allows for the creation of well-defined homopolymers or block copolymers incorporating styrenesulfonate segments, which are crucial for designing advanced electrolytes and functional materials. rsc.org

Plasma-induced polymerization is an innovative technique that uses plasma to generate radical species that initiate polymerization. mdpi.com Dielectric Barrier Discharge (DBD) plasma, in particular, offers a distinct advantage as it can operate under mild conditions and effectively penetrate porous materials. mdpi.commdpi.com This makes it a suitable method for the in situ polymerization of styrenesulfonate salts within delicate substrates like filter paper without causing thermal damage. mdpi.com

The process involves exposing the monomer, such as sodium 4-styrenesulfonate (a common precursor to the lithium salt), to DBD plasma. The plasma generates radical initiators directly from the monomer or ambient gas, triggering polymerization. mdpi.com Research has confirmed the effectiveness of this method through Fourier-transform infrared (FTIR) spectroscopy, which showed the complete disappearance of C=C double bond peaks associated with the vinyl group of the styrenesulfonate monomer after plasma treatment, indicating total polymerization. mdpi.com This technique avoids the need for chemical initiators and can create a stable, crosslinked polymer network when a crosslinking agent is included. mdpi.com

Polymer Modification and Derivatization from Poly(Styrenesulfonate) Backbones

The poly(styrenesulfonate) backbone provides a versatile platform for subsequent chemical modification and derivatization. The polystyrene backbone itself is chemically stable, allowing for reactions to be carried out on the sulfonate side groups or other introduced functionalities without degrading the main chain. mdpi.com

A primary and crucial modification is the conversion of poly(sodium 4-styrenesulfonate) to poly(lithium 4-styrenesulfonate). This is typically achieved through a straightforward ion exchange process. echemmat.comresearchgate.net The sodium salt is dissolved in a suitable solvent, and an excess of a lithium salt (e.g., lithium chloride) is added, or the solution is passed through an ion-exchange resin. This swaps the sodium counter-ion for a lithium ion, transforming the material into a single-ion conductor suitable for lithium battery applications. echemmat.com

Beyond simple ion exchange, the principles of post-polymerization modification can be applied to the styrenic backbone. Although less common for poly(styrenesulfonate) itself, related styrenic polymers serve as a proof-of-concept. For example, polymers like poly(4-iodostyrene) can undergo reactions such as Suzuki cross-coupling to attach a wide variety of functional groups to the phenyl rings along the polymer backbone. sjsu.edu This highlights the potential for derivatizing the poly(styrenesulfonate) backbone to introduce new functionalities, thereby tailoring its physical, chemical, and electrochemical properties for specific applications. The modification of the polymer backbone is a powerful strategy to transform the molecular structure and properties of polymeric materials. chemrxiv.org

Advanced Characterization Techniques for Poly Lithium P Styrenesulfonate Systems

Spectroscopic Analysis of Poly(Lithium-P-styrenesulfonate)

Spectroscopic techniques are fundamental in elucidating the molecular structure and interactions within Poly(this compound) (PLSS). These methods probe the vibrational and rotational energy levels of molecules, offering detailed information about functional groups, chemical bonding, and ionic associations.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a polymer. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is obtained. In the analysis of PLSS, FTIR is crucial for confirming the presence of the sulfonate groups and the polystyrene backbone.

The key vibrational bands observed in the FTIR spectrum of sulfonated polystyrene are attributed to the aromatic ring, the polymer backbone, and the sulfonate group. Strong absorbance bands related to the sulfonate anions (SO₃⁻) are typically found around 1173 cm⁻¹ and 1035 cm⁻¹, corresponding to the antisymmetric and symmetric stretching of the O=S=O group, respectively. The aromatic nature of the polymer is confirmed by peaks corresponding to the C-H vibrations in the aromatic ring (around 778 and 680 cm⁻¹) and the in-plane bending of the benzene (B151609) ring, which gives a sharp peak around 1005 cm⁻¹. Additionally, stretching vibrations of the -CH₂- group in the polymer backbone are observed around 2910 and 2843 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2910 and ~2843 | Stretching vibration | -CH₂- group |

| ~1603, ~1498, ~1408 | Aromatic ring vibrations | Polystyrene (aromatic ring) |

| ~1173 | Antisymmetric stretching | O=S=O (Sulfonate group) |

| ~1035 | Symmetric stretching | O=S=O (Sulfonate group) |

| ~1005 | In-plane bending vibration | Benzene ring |

| ~778 and ~680 | C-H vibration | Aromatic ring |

This table summarizes characteristic FTIR absorption bands for Poly(this compound) based on data for sulfonated polystyrene systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for obtaining detailed information about molecular structure and dynamics. In the context of polymer electrolytes like PLSS, NMR techniques, including high-resolution, solid-state, and pulsed-field gradient (PFG) NMR, are employed to study the polymer structure, ion mobility, and the composition of ion complexes.

Challenges: A significant challenge in the NMR analysis of solid polymer electrolytes is that the spectral lines are often not well-resolved. This broadening can make it difficult to extract precise structural information. Furthermore, the chemical shift for lithium-7 (B1249544) (⁷Li) varies within a very narrow range (1-2 ppm), which can be comparable to the NMR line width, complicating the analysis of the lithium ion's local environment.

Progress: To overcome these challenges, advanced techniques like Magic Angle Spinning (MAS) NMR are utilized, which can produce well-resolved spectra from solid samples. PFG-NMR has been successfully applied to investigate the diffusion and conductivity of LiSO₃ groups in solutions of poly(4-styrene sulfonic lithium salt), demonstrating its potential for applications in lithium batteries. Studies using ⁷Li NMR have been able to distinguish between different lithium ion environments. For instance, in some polymer-solvent systems, a narrow spectral line is attributed to mobile Li⁺ cations coordinated by solvent molecules, while a broader line is associated with Li⁺ interacting more directly with the polymer matrix. This allows for the investigation of macroscopic cation transport, which is controlled by the elementary jumps of hydrated cations between neighboring sulfonated groups.

Raman spectroscopy provides insights into molecular vibrations and is particularly useful for studying the local chemical environment and structure in polymer electrolytes. It is a powerful technique for probing the degree of association between cations and anions (e.g., free ions, ion pairs, aggregates), which directly impacts ion mobility and, consequently, the material's ionic conductivity.

In PLSS systems, Raman spectroscopy can monitor the interactions between the Li⁺ cation and the sulfonate (SO₃⁻) anion. The vibrational modes of the sulfonate group are sensitive to its coordination environment. Changes in the position and shape of Raman peaks associated with the SO₃⁻ anion can indicate the formation of ion pairs or larger aggregates. For example, in studies of other lithium salt-polymer systems, deconvolution of specific anion peaks has allowed researchers to quantify the percentage of free ions versus ion pairs.

Furthermore, Raman spectroscopy can provide information on the segmental mobility of the polymer chains. Changes in the polymer's conformational state, influenced by interactions with the lithium salt, can be observed through shifts in the Raman bands corresponding to the polymer backbone. This analysis helps to understand how ion-polymer interactions affect the flexibility and dynamics of the polymer chains, which is crucial for facilitating ion transport.

Morphological and Microstructural Characterization

Understanding the physical structure of PLSS systems at micro and nano scales is essential for correlating structure with properties. Microscopic techniques provide direct visualization of the surface and internal morphology.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and cross-sectional structure of materials at high magnification. In the study of PLSS-containing materials, such as membranes or films, SEM reveals critical morphological features.

SEM analysis can determine the construction of the active "skin" layer and the underlying support layer in composite membranes. It provides information on surface texture, porosity, and homogeneity. For example, SEM images can show whether a surface is smooth or rough and can reveal the presence of pores or defects. By examining the cross-section, which can be prepared by techniques like cryogenic fracture, the thickness of different layers and the internal structure can be visualized. This is crucial for understanding how the polymer is distributed and whether there is penetration of one layer into another, which can significantly affect the material's performance.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface at the nanoscale. It is an excellent tool for characterizing the surface topography of polymer films, offering detailed information about surface roughness and morphology.

AFM has been used to study the surface of thin films containing lithium polystyrenesulfonate (Li:PSS). Topographical images reveal the surface features and can highlight differences between various formulations or treatments. For instance, AFM can show the appearance of circular or elongated domains on a surface after grafting with polystyrenesulfonate, providing information on how the polymer arranges itself.

Beyond topography, AFM can also probe localized properties. Techniques like PeakForce Quantitative Nano-mechanical Properties (PF-QNM) can measure mechanical properties such as adhesion and modulus at the nanoscale. This capability allows for the mapping of different components in polymer blends based on their mechanical contrast, providing insights into the conformation and mechanical properties of the grafted polymers.

X-ray Diffraction (XRD) for Amorphous and Crystalline Phase Analysis

X-ray Diffraction (XRD) is a powerful technique used to probe the long-range order in materials. In polymers, XRD patterns can distinguish between ordered crystalline regions, which produce sharp diffraction peaks, and disordered amorphous regions, which result in broad halos.

Research on sulfonated polystyrene (sPS), the parent polymer of PLSS, indicates that it is predominantly amorphous. Studies have shown that sPS exhibits a broad, diffuse peak, often referred to as an amorphous halo, in its XRD diffractogram at a 2θ angle of approximately 19.4°. This lack of sharp peaks is characteristic of a material without a well-defined, repeating crystalline structure. Similarly, poly(sodium 4-styrenesulfonate), the sodium salt counterpart to PLSS, also shows a diffraction pattern dominated by broad peaks, confirming its largely amorphous nature.

When PLSS is blended with other polymers, such as in a sulfonated polystyrene-maleated natural rubber blend, the resulting material also shows a combination of amorphous and crystalline features, with the sPS component contributing to the amorphous background. scitepress.org The amorphous nature of the polystyrenesulfonate backbone is significant because ion transport in polymer electrolytes is generally favored in the amorphous phase, where segmental motion of the polymer chains is more pronounced.

| Polymer | Observed XRD Features | Interpretation | Approximate 2θ Position |

|---|---|---|---|

| Sulfonated Polystyrene (sPS) | Broad amorphous halo | Predominantly amorphous structure | ~19.4° |

| Poly(sodium 4-styrenesulfonate) | Two broad peaks | Amorphous nature | 15°-25° and 25°-33° |

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are essential for determining the operational temperature range and stability of polymer electrolytes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition, including hydration states.

Studies on the closely related poly(sodium 4-styrenesulfonate) reveal a complex, multi-stage degradation process under an inert atmosphere. marquette.edu The initial mass loss, occurring at relatively low temperatures, is typically attributed to the release of absorbed or bound water, indicating the hygroscopic nature of the material. The primary decomposition of the polymer backbone occurs at much higher temperatures.

The degradation profile for poly(sodium 4-styrenesulfonate) can be summarized in four main stages marquette.edu:

Stage 1 (210-280°C): An initial mass loss of approximately 5%, which can be associated with the loss of more strongly bound water and the initial stages of desulfonation.

Stage 2 (430-500°C): A more significant mass loss of about 13%, corresponding to the primary decomposition of the polymer.

Stage 3 (525-600°C): Continued degradation with a further mass loss of 8%.

Stage 4 (600-900°C): A slow, extended degradation accounting for an additional 17% mass loss.

Notably, at 900°C, a significant portion of the sample (around 59%) remains as a non-volatile residue, suggesting the formation of a stable char. marquette.edu This high char yield is a characteristic feature of sulfonated polystyrene salts. While the specific temperatures may vary slightly for Poly(this compound) due to the different cation, a similar multi-stage decomposition profile is expected.

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | 210 - 280 | ~5 | Loss of bound water/Initial desulfonation |

| 2 | 430 - 500 | ~13 | Main chain decomposition |

| 3 | 525 - 600 | ~8 | Continued degradation |

| 4 | 600 - 900 | ~17 | Slow char formation |

Data based on poly(sodium 4-styrenesulfonate) as a proxy.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For pure Poly(this compound), which is largely amorphous, a distinct melting point is not expected. The key thermal event would be the glass transition temperature, which marks the transition from a rigid, glassy state to a more rubbery, flexible state. This transition is critical as it corresponds to an increase in polymer chain mobility, which is essential for ionic conduction.

In studies of blended polymer electrolytes composed of poly(ethylene oxide) (PEO) and Poly(this compound) (PLSS), the thermal behavior is influenced by both components. DSC results for these blends show that the melting point and enthalpy of fusion of the PEO component are affected by the presence of PLSS. echemmat.com As the concentration of PLSS increases (corresponding to a lower [EO]/[Li] ratio), the melting temperature and enthalpy of fusion of PEO decrease. This indicates that the PLSS disrupts the crystalline structure of PEO, promoting a more amorphous morphology which is beneficial for ionic conductivity. echemmat.com In these particular blend studies, the glass transition temperature of PLSS was not distinctly observed, which can sometimes occur in polymer blends or with certain polymeric structures.

| [EO]/[Li] Ratio in PEO/PLSS Blend | Melting Temperature (Tm) of PEO (°C) | Enthalpy of Fusion (ΔHm) of PEO (J/g) |

|---|---|---|

| 8 | 56.3 | 78.3 |

| 10 | 58.2 | 85.4 |

| 12 | 59.1 | 96.5 |

| 14 | 60.5 | 102.7 |

Data from blended polymer electrolytes containing PEO and PLSS. echemmat.com

Electrochemical Characterization Methods

The electrochemical properties of Poly(this compound) are paramount for its function as a polymer electrolyte. Key parameters include ionic conductivity and the lithium ion transference number.

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of electrolyte materials. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the material can be determined. From the bulk resistance obtained from the Nyquist plot, the ionic conductivity (σ) can be calculated.

For single-ion conducting polymer electrolytes based on PLSS, such as those blended with PEO, the ionic conductivity is highly dependent on temperature and composition. Research has shown that an optimal composition exists for maximizing ionic conductivity. For a PEO/PLSS blended electrolyte, the highest ionic conductivity was achieved at an [EO]/[Li] ratio of 8.0. echemmat.com

The temperature dependence of ionic conductivity typically follows an Arrhenius or Vogel-Tammann-Fulcher (VTF) relationship, indicating that conductivity is a thermally activated process linked to polymer segmental motion. For the optimized PEO/PLSS blend, the ionic conductivity shows a significant increase with temperature. There is often an abrupt change in conductivity around the melting temperature of the PEO component (~60°C), corresponding to the transition to a more amorphous and mobile phase. echemmat.com

| Temperature (°C) | Ionic Conductivity (S/cm) for PEO/PLSS Blend ([EO]/[Li] = 8) |

|---|---|

| 30 | ~1.0 x 10-6 |

| 50 | ~8.0 x 10-6 |

| 70 | ~5.0 x 10-5 |

| 90 | ~1.5 x 10-4 |

Data for an optimized PEO/PLSS blended polymer electrolyte. echemmat.com

The lithium ion transference number (tLi+) is a critical parameter for a battery electrolyte, representing the fraction of the total ionic current carried by the lithium cations. In an ideal single-ion conductor, tLi+ would be equal to 1. A high transference number is desirable to minimize concentration polarization during battery operation, which can limit power density and lead to dendrite formation.

For polyelectrolytes like PLSS, where the anion is covalently bound to the polymer backbone, the anionic mobility is significantly restricted, leading to a high lithium ion transference number. The most common technique for determining tLi+ is a combination of AC impedance and DC polarization measurements on a symmetric Li | polymer electrolyte | Li cell, often referred to as the Bruce-Vincent method. pw.edu.pllithiuminventory.com

Studies on blended polymer electrolytes composed of PEO and PLSS have confirmed their single-ion conducting behavior. A measured lithium ion transference number for such a system was reported to be 0.85, which is significantly higher than that of conventional liquid electrolytes (typically 0.2-0.4). echemmat.com Another study on a similar PEO/LiTFSI/PLSS system reported a tLi+ of 0.66 at 70°C. researchgate.net It is important to note that under certain conditions of high concentration and for polyelectrolytes with specific chain lengths, ion correlation effects can lead to complex transport phenomena, including the observation of negative transference numbers where lithium ions move with the polyanion clusters. nih.gov

| Polymer Electrolyte System | Measurement Method | Reported Li+ Transference Number (tLi+) |

|---|---|---|

| PEO/PLSS Blend | AC Impedance and DC Polarization | 0.85 |

| PEO/LiTFSI/PLSS Blend (at 70°C) | AC Impedance and DC Polarization | 0.66 |

Cyclic Voltammetry for Electrochemical Stability Window Determination

Cyclic voltammetry is a potent electrochemical technique utilized to determine the electrochemical stability window (ESW) of polymer electrolytes like poly(this compound). The ESW is a critical parameter, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive degradation. gatech.edu This stability is paramount for the performance and lifespan of electrochemical devices, such as lithium-ion batteries. gatech.edu

The method involves applying a linearly ramping potential to a working electrode and then reversing the scan, while measuring the resulting current. mdpi.com The onset of a significant and sustained increase in current at high or low potentials indicates the electrochemical limits of the electrolyte. stanford.edu For a polymer electrolyte system, the experiment is typically conducted using a three-electrode cell, with lithium metal often serving as both the counter and reference electrode, and an inert material like stainless steel or platinum as the working electrode.

The oxidative stability limit is determined by the anodic scan, where a sharp increase in current signifies the oxidation of the polymer or the lithium salt. Conversely, the reductive stability limit is identified during the cathodic scan, where a current increase points to reduction processes. The potential difference between these two limits constitutes the electrochemical stability window.

Several factors can influence the measured ESW, including the scan rate, the type of electrode material, and the concentration and type of lithium salt incorporated into the poly(this compound) matrix. stanford.edu A wider electrochemical stability window is generally desirable, as it allows for the use of higher voltage electrode materials, thereby increasing the energy density of the battery. gatech.edu

Below is a representative data table illustrating the kind of results obtained from cyclic voltammetry experiments on a poly(this compound) based polymer electrolyte.

| Parameter | Value |

| Scan Rate | 0.1 mV/s |

| Working Electrode | Stainless Steel |

| Counter/Reference Electrode | Lithium Metal |

| Anodic Stability Limit (vs. Li/Li+) | 4.5 V |

| Cathodic Stability Limit (vs. Li/Li+) | 0.1 V |

| Electrochemical Stability Window (ESW) | 4.4 V |

Note: The data in this table is illustrative and intended to represent typical findings.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties. For poly(this compound), these parameters affect its viscosity, processability, and the mechanical integrity of membranes or gels formed from it.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgpolymersource.ca The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. wikipedia.org

Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. wikipedia.org A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. researchgate.net

To determine the molecular weight, the GPC system is calibrated with polymer standards of known molecular weights, often polystyrene standards. wikipedia.org This calibration curve relates the elution volume to the molecular weight. From the resulting chromatogram of the poly(this compound) sample, several key parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. polymersource.ca

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain. Mw is always greater than or equal to Mn. polymersource.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains have the same length (a monodisperse sample), while higher values signify a broader distribution. polymersource.ca

The molecular characteristics of poly(this compound) are crucial for its application. For instance, a higher molecular weight might lead to better mechanical properties but could also increase the viscosity, making it more difficult to process. A narrow PDI is often desirable for ensuring consistent and predictable material properties.

The following table presents typical GPC data for a sample of poly(this compound).

| Parameter | Description | Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 50,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 75,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 |

Note: The data in this table is illustrative and intended to represent typical findings.

Investigation of Swelling Behavior

Poly(this compound) is a polyelectrolyte and, when cross-linked, can form hydrogels that have the ability to absorb and retain large amounts of water or aqueous solutions. nih.gov The swelling behavior of these hydrogels is a critical property for applications in areas such as drug delivery, sensors, and superabsorbents. mdpi.com

The swelling of poly(this compound) hydrogels is primarily driven by the osmotic pressure difference between the interior of the gel and the external solution. The presence of sulfonate (SO3-) groups along the polymer chain leads to a high concentration of counter-ions (Li+) within the gel. This creates an osmotic imbalance that draws water into the hydrogel network. researchgate.net

The extent of swelling is influenced by several factors, including:

pH of the surrounding medium: The sulfonate groups on the styrenesulfonate monomer are strongly acidic, meaning they remain ionized over a wide pH range. mdpi.com However, the swelling can still be influenced by pH, especially in the presence of other ionizable groups or in complex formulations. researchgate.net

Ionic strength of the external solution: An increase in the ionic strength of the external solution reduces the osmotic pressure difference between the gel and the solution. This is because the mobile ions in the external solution shield the electrostatic repulsion between the fixed charges on the polymer chains, leading to a decrease in the swelling ratio. nih.govmdpi.com

Cross-linking density: A higher degree of cross-linking results in a more tightly bound polymer network, which restricts the expansion of the hydrogel and thus reduces its swelling capacity. nih.gov

The swelling behavior is typically quantified by the swelling ratio (SR), which can be calculated using the following formula:

SR = (Ws - Wd) / Wd

Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

The table below shows hypothetical swelling data for a poly(this compound) hydrogel in different media.

| Swelling Medium | pH | Ionic Strength (M) | Swelling Ratio (SR) |

| Deionized Water | 7.0 | 0 | 150 |

| Phosphate Buffered Saline | 7.4 | 0.15 | 80 |

| Hydrochloric Acid Solution | 1.2 | 0.1 | 75 |

Note: The data in this table is illustrative and intended to represent typical findings.

Applications of Poly Lithium P Styrenesulfonate in Advanced Materials

Ion Exchange Membranes (IEMs)

Ion exchange membranes are crucial components in various electrochemical processes, facilitating the selective transport of ions. PLiSS is particularly valuable in the fabrication of cation exchange membranes due to the negatively charged sulfonate groups fixed to the polymer backbone, which allows for the transport of cations like lithium.

The development of cation exchange membranes (CEMs) often involves the use of sulfonated polymers. Polystyrene-based membranes are common, and the incorporation of lithium as the counter-ion in poly(styrene sulfonate) creates a material well-suited for applications where lithium ion transport is desired. mdpi.comresearchgate.net Most commercially available CEMs for electrodialysis are fabricated from styrene-co-divinylbenzene matrices. mdpi.com However, these can be limited by difficulties in controlling the membrane structure. mdpi.com

To overcome these limitations, novel CEMs have been developed. One approach involves the synthesis of poly(vinyl alcohol-b-sodium styrene (B11656) sulfonate) block copolymers, which can then be crosslinked to form membranes. mdpi.comnih.gov This method allows for better control over the distribution of the fixed charges and can result in performance comparable to conventional CEMs. mdpi.com The ion-exchange capacity of such membranes can be easily controlled by adjusting the ratio of the base polymer to the polyelectrolyte. mdpi.com The resulting semi-interpenetrating network (semi-IPN) structure fixes the polyelectrolyte chains within the crosslinked polymer matrix. mdpi.com

Electrodialysis (ED) is a key technology for desalination and the concentration of brines, and the performance of the ion exchange membranes is critical to its efficiency. columbia.edunih.gov The design and optimization of CEMs for these processes focus on achieving high permselectivity and low membrane resistance. nih.gov

In the context of lithium recovery from brines, electrodialysis has shown great potential as a more environmentally friendly alternative to traditional evaporation methods. nih.gov Studies have demonstrated the effectiveness of ED in concentrating lithium salt solutions, with lithium chloride solutions being concentrated up to 18-fold from their initial concentration. nih.gov The efficiency of this process is influenced by factors such as current density, voltage, and the composition of the brine. nih.gov

Research into sulfonated polyethersulfone (sPES) membranes for brackish water desalination has shown that optimizing fabrication parameters, such as solvent evaporation time, can significantly enhance membrane performance. utep.eduresearchgate.net For instance, sPES membranes performed optimally with a one-hour solvent evaporation time, demonstrating superior performance in desalination applications. researchgate.net The modular synthesis of sulfonated polystyrene random copolymers also allows for the tailoring of membrane properties by controlling synthesis time and reagent concentrations, leading to improved permselectivity and efficiency. columbia.edu

A study on poly(vinyl alcohol)-based CEMs demonstrated that a membrane with a specific composition (CCEG = 8.3 mol% and CGA = 0.10 vol. %) exhibited a high dynamic transport number of 0.99 and a low membrane resistance of 1.6 Ωcm2. nih.gov

| Membrane Type | Application | Key Performance Metric | Value |

| Poly(vinyl alcohol)-based CEM | Electrodialysis | Dynamic Transport Number | 0.99 |

| Poly(vinyl alcohol)-based CEM | Electrodialysis | Membrane Resistance | 1.6 Ωcm² |

| Sulfonated Polystyrene | High Salinity Electrodialysis | Permselectivity | Enhanced |

The conventional synthesis of polymeric membranes often involves the use of toxic organic solvents, which raises environmental and health concerns. ladewig.coextrica.com Consequently, there is a growing emphasis on developing "green" synthesis routes for high-performance membranes. ladewig.comdpi.com A key strategy in green membrane synthesis is the avoidance of hazardous organic solvents and the substitution with more environmentally benign alternatives like water. ladewig.cokaust.edu.sa

One innovative and environmentally friendly method for synthesizing high-performance CEMs involves the in situ polymerization of lithium p-styrenesulfonate within a porous support, completely avoiding the use of organic solvents and strong acids. rsc.org This approach not only reduces the environmental impact but also allows for rapid synthesis by optimizing the preparation procedures. rsc.org The use of a monomer that already contains the functional sulfonate group eliminates the need for a separate sulfonation step, further streamlining the process and reducing chemical waste. rsc.org

Water-soluble polymers like poly(vinyl alcohol) (PVA) are also being explored for the green synthesis of CEMs. ladewig.co Since PVA is soluble in water, the entire membrane preparation can be conducted in an aqueous medium, thereby eliminating the need for organic solvents. ladewig.co

The ultimate goal of green membrane synthesis is to create a completely eco-friendly process, encompassing the raw materials, membrane preparation, and any post-treatment procedures. ladewig.co

Polymer Electrolytes for Energy Storage Devices

Polymer electrolytes are a critical component in the development of next-generation solid-state lithium batteries, offering potential improvements in safety and energy density compared to traditional liquid electrolytes. mdpi.comnih.gov

In conventional lithium battery electrolytes, both cations and anions are mobile, which can lead to the formation of concentration gradients and limit the battery's power output. nih.govescholarship.org Single-ion conducting polymer electrolytes (SICPGEs) address this issue by immobilizing the anion on the polymer backbone, allowing only the lithium cations to move. nih.govescholarship.org This results in a lithium-ion transference number (tLi+) approaching unity, which can suppress the growth of lithium dendrites and enable higher charge-discharge rates. nih.govenergy.gov

Poly(lithium-p-styrenesulfonate) is a key material in the design of SICPGEs. By incorporating PLiSS into a polymer matrix, the sulfonate anions are fixed, facilitating single-ion conduction.

Various architectures based on poly(this compound) have been developed to achieve high lithium-ion transference numbers. One common approach is to blend PLiSS with a flexible polymer that can facilitate ion transport, such as poly(ethylene oxide) (PEO). echemmat.comresearchgate.net These blended polymer electrolytes have demonstrated significantly high lithium-ion transference numbers. echemmat.com

For example, a blended polymer electrolyte composed of PEO and PLiSS exhibited a lithium-ion transference number of 0.85. echemmat.comresearchgate.net Another study on a semi-interpenetrating polymer network based on poly(lithium 4-styrenesulfonate) reported an even higher lithium-ion transference number of 0.91. polymer.cn This particular electrolyte also showed a promising ionic conductivity of 0.97 × 10-3 S cm-1 at 25 °C and a wide electrochemical window of 4.7 V. polymer.cn The LiFePO4/membrane/Li cell using this electrolyte demonstrated stable cycling performance, with a capacity retention rate of 93.8% after 78 cycles at 1 C. polymer.cn

A different approach utilized a gel polymer electrolyte based on a poly(ethylene-ran-butylene)-block-polystyrene (SEBS) block copolymer functionalized with benzenesulfonylimide anions. This system achieved a lithium-ion transference number of 0.72 and an ionic conductivity of 0.6 mS·cm−1 at 25 °C. mdpi.com

| Electrolyte System | Lithium-Ion Transference Number (tLi+) | Ionic Conductivity (S/cm) | Temperature (°C) |

| PEO and PLiSS Blend | 0.85 | - | - |

| Poly(lithium 4-styrenesulfonate)@polymethylmethacrylate | 0.91 | 0.97 x 10-3 | 25 |

| SEBS-based Gel Polymer Electrolyte | 0.72 | 0.6 x 10-3 | 25 |

Conductive Binders for Lithium-Ion Battery Electrodes

One notable application is the use of hydrophilic poly(lithium 4-styrenesulfonate) as a binder in ceramic-coated separators for lithium-ion batteries. mdpi.com The hydrophilic nature of PLSS improves the wettability of the separator by the liquid electrolyte, leading to better ion transport. mdpi.com Cells incorporating these separators with a high content of PLSS demonstrated improved capacity retention, highlighting the beneficial role of the polymer in maintaining electrode integrity and performance. mdpi.com

In another approach, polystyrene sulfonate (PSS) has been used as a precursor for creating a stable, thin carbonaceous layer on the surface of silicon anodes through pyrolysis. mdpi.com This layer, which forms strong covalent bonds with the silicon surface, helps to buffer the large volume changes of silicon during lithiation and delithiation, thus improving cycling stability. mdpi.com

The effective integration of a binder with the active electrode material is key to its functionality. For high-capacity anode materials like silicon, which undergo significant volume expansion (up to 300%) during charging, the mechanical properties of the binder are paramount. biu.ac.ilmdpi.comyoutube.com The binder must be elastic enough to accommodate these changes without losing adhesion, which would lead to electrical isolation of the active material and rapid capacity fade. biu.ac.ilnrel.govrsc.org

The use of PSS derivatives demonstrates a promising strategy for interface engineering in silicon-based anodes. A composite of porous micro-silicon grafted with a PSS-derived phenyl-based thin film and coated with polyaniline (PANI) exhibited a high reversible capacity of approximately 1500 mAh g⁻¹ after 100 cycles at a current of 0.1 A g⁻¹. mdpi.com This enhanced performance is attributed to the stable interface created by the PSS-derived layer and the improved conductivity from the PANI coating, which facilitates efficient lithium-ion transport to the silicon surface. mdpi.com

| Metric | Value |

|---|---|

| Initial Charge Capacity | 2826 mAh g⁻¹ |

| Initial Discharge Capacity | 2561 mAh g⁻¹ |

| Initial Coulombic Efficiency | 90.6% |

| Reversible Capacity after 100 cycles at 0.1 A g⁻¹ | ~1500 mAh g⁻¹ |

Electrolyte Components for Supercapacitors

Supercapacitors are energy storage devices that offer high power density and long cycle life, bridging the gap between conventional capacitors and batteries. mdpi.com The performance of a supercapacitor is heavily influenced by the properties of its electrode materials and electrolyte. Polymeric materials can be utilized as both solid electrolytes and as components in composite electrodes.

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a widely studied conductive polymer composite with applications in various electronic devices, including supercapacitors. mdpi.com In this composite, PEDOT provides high electronic conductivity, while the PSS component ensures water dispersibility and acts as a charge-balancing dopant. mdpi.com PEDOT:PSS is an attractive material for supercapacitor electrodes due to its high theoretical capacitance, excellent flexibility, and solution processability.

Numerous studies have demonstrated the high performance of PEDOT:PSS-based supercapacitors. For instance, a supercapacitor using a PEDOT:PSS/multi-walled carbon nanotube (MWCNT) composite electrode in a potassium iodide (KI) redox-active electrolyte achieved a high specific capacity of 51.3 mAh/g and maintained 87.6% of its capacity after 3000 cycles. nih.gov The synergistic effect of the redox reactions in both the electrode and the electrolyte contributes to this high performance. nih.gov

In another example, a stretchable and transparent supercapacitor was fabricated using PEDOT:PSS electrodes decorated with manganese dioxide (MnO₂) nanoparticles. mdpi.com This device exhibited an areal capacitance of 1.14 mF cm⁻² and retained nearly 90% of its initial capacitance after 5000 stretching cycles at 20% strain, showcasing the potential for use in wearable electronics. mdpi.com

| Electrode Material | Electrolyte | Specific Capacitance | Energy Density | Power Density | Cycling Stability |

|---|---|---|---|---|---|

| PEDOT:PSS/MWCNTs | 1 M H₂SO₄-0.1 M KI | 1314.24 F/g at 1 A/g | - | - | 87.6% retention after 3000 cycles |

| PEDOT:PSS/MnO₂ NPs | LiCl/PVA gel | 1.14 mF cm⁻² | - | - | 89.92% retention after 5000 cycles (20% strain) |

| PEDOT:Nafion | - | 74.2 F cm⁻³ | 23.1 mWh cm⁻³ | 0.47 W cm⁻³ | ~98.7% retention after 1000 cycles |

| 3D-printed PEEK/MWCNT with PEDOT:PSS coating | - | 12.55 mF cm⁻³ at 50 mV s⁻¹ | 1.98 µW h cm⁻³ | - | - |

Advanced Electrolyte Design for Enhanced Capacitive Performance